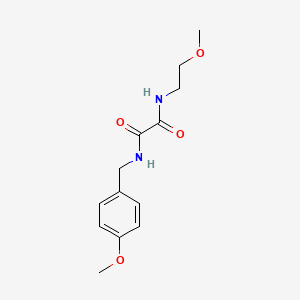![molecular formula C17H13Cl2NO5 B5122644 dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate](/img/structure/B5122644.png)
dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate, also known as DCDP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DCDP belongs to the family of isophthalates, which are widely used in the production of polymers, resins, and plastics. However, DCDP has been found to possess unique properties that make it a promising candidate for various biomedical applications.
Mécanisme D'action
The mechanism of action of dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cell survival. Additionally, dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate has been found to modulate the activity of various enzymes involved in cancer cell growth, including cyclooxygenase-2 and matrix metalloproteinases.
Biochemical and Physiological Effects
dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate has been found to have a number of biochemical and physiological effects. Studies have shown that dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate can induce apoptosis, or programmed cell death, in cancer cells. Additionally, dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate has been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate has also been shown to reduce oxidative stress and inflammation, which are associated with various diseases including cancer, cardiovascular disease, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic and has been found to have low cytotoxicity in normal cells. However, dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate has some limitations, including poor solubility in water and limited bioavailability. These limitations can be addressed by modifying the chemical structure of dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate or by using appropriate delivery systems.
Orientations Futures
Future research on dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate could focus on exploring its potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Studies could investigate the use of dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate in combination with other drugs or therapies to enhance its efficacy. Additionally, research could focus on developing new delivery systems for dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate to improve its bioavailability and targeting to specific tissues. Overall, dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate has shown great promise as a therapeutic agent and further research could lead to the development of new treatments for various diseases.
Méthodes De Synthèse
Dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate can be synthesized using a multi-step process that involves the reaction of 5-aminoisophthalic acid with 2,5-dichlorobenzoyl chloride in the presence of a suitable base. The resulting intermediate is then reacted with dimethyl sulfate to give dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate in high yield and purity. This synthesis method has been optimized and further developed to produce dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate on a large scale for research purposes.
Applications De Recherche Scientifique
Dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate exhibits anti-inflammatory, antioxidant, and anticancer properties. dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
dimethyl 5-[(2,5-dichlorobenzoyl)amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO5/c1-24-16(22)9-5-10(17(23)25-2)7-12(6-9)20-15(21)13-8-11(18)3-4-14(13)19/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLQRNWORAZIIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-{[(2,5-dichlorophenyl)carbonyl]amino}benzene-1,3-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5122581.png)
![(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5122583.png)
![3,3'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibenzoic acid](/img/structure/B5122590.png)
![4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5122597.png)
![6-[5-(4-bromophenyl)-2-furyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5122610.png)
![N-[3-(aminocarbonyl)phenyl]-2-furamide](/img/structure/B5122615.png)

![ethyl 2-amino-4-(4-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B5122630.png)



![1-[(5-methyl-2-thienyl)sulfonyl]piperidine](/img/structure/B5122681.png)